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Compound of Interest

3-Hydroxyadamantane-1-
Compound Name:
carbonitrile

Cat. No.: B1339464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental
spectra for this specific compound in the public domain, this document focuses on predicted
data based on the analysis of its structural components and comparison with closely related
analogs, primarily 3-Hydroxyadamantane-1-carboxylic acid.

Introduction

3-Hydroxyadamantane-1-carbonitrile is a derivative of adamantane, a rigid, tricyclic
hydrocarbon. The unique cage-like structure of the adamantane core imparts specific
spectroscopic characteristics. The presence of hydroxyl (-OH) and nitrile (-CN) functional
groups at the bridgehead positions (1 and 3) further influences its spectral properties.
Understanding these properties is crucial for the identification, characterization, and quality
control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Hydroxyadamantane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectral Data for 3-Hydroxyadamantane-1-carbonitrile

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~1.60-1.80 m 6H Adamantane CH:
~1.85-2.00 m 6H Adamantane CH:
~2.20 br s 2H Adamantane CH
~1.70 S 1H -OH

Note: Spectra are typically recorded in deuterated solvents such as CDCIs or DMSO-ds. The
chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton is
often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted 13C NMR Spectral Data for 3-Hydroxyadamantane-1-carbonitrile

Chemical Shift (6, ppm) Carbon Type Assighment

~ 122 Quaternary -C=N

~ 68 Quaternary C-OH

~ 45 Quaternary C-CN

~ 40-45 Methine (CH) Adamantane CH
~ 30-35 Methylene (CH-2) Adamantane CH:2

Note: The exact chemical shifts can be influenced by the solvent and other experimental
conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Hydroxyadamantane-1-carbonitrile
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Wavenumber

(cm-?) Intensity Vibration Functional Group
3600 - 3200 Strong, Broad O-H Stretch Hydroxyl (-OH)
2950 - 2850 Strong C-H Stretch Adamantane

2240 - 2220 Medium, Sharp C=N Stretch Nitrile (-CN)

1450 Medium C-H Bend Adamantane

1100 Medium C-O Stretch Hydroxyl (-OH)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxyadamantane-1-carbonitrile

m/z lon Notes

177 [M]*+ Molecular lon

176 [M-H]*

159 [M-H20]* Loss of water

150 [M-HCN]* Loss of hydrogen cyanide
134 [C1oH14]* Adamantane fragment

93 [C7Ho]*

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g.,

Electron lonization - EI).

Spectroscopic Data of a Close Analog: 3-
Hydroxyadamantane-1-carboxylic acid

For comparative purposes, the following table presents experimental *H NMR data for 3-

Hydroxyadamantane-1-carboxylic acid.

Table 5: Experimental *H NMR Spectral Data for 3-Hydroxyadamantane-1-carboxylic acid
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
1.46-1.52 m 2H Adamantane CH:
1.54-1.58 m 4H Adamantane CH:z
1.63-1.65 m 6H Adamantane CH:
211-2.12 m 2H Adamantane CH
4.45 brs 1H -OH
11.97 brs 1H -COOH

Solvent: DMSO-de. This data highlights the expected regions for the adamantane cage protons.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube. Add a small amount of TMS as
an internal standard.

e 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical
parameters include a 30° pulse width, a 1-2 second relaxation delay, and a sufficient number
of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a
proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger
number of scans are typically required due to the low natural abundance of 13C.

IR Spectroscopy

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the
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mixture into a transparent pellet using a hydraulic press.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm™1,

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

« lonization: Use a suitable ionization method, such as Electron lonization (El) at 70 eV.

o Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the compound's structure and its spectral features.
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Sample Preparation

3-Hydroxyadamantane-
1-carbonitrile

R N
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Data Acquisition

NMR Spectrometer
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Structural Elucidation

[ 3-Hydroxyadamantane-1-carbonitrile

Adamantane Cage | -OH Group | -C=N Group

NMR IR
Spectroscopic Featires

H: ~1.7 ppm (broad)
15C: ~68 ppm (C-O)

MS
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxyadamantane-1-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1339464#spectroscopic-data-for-3-
hydroxyadamantane-1-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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